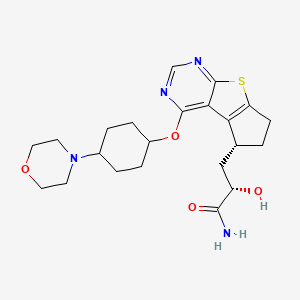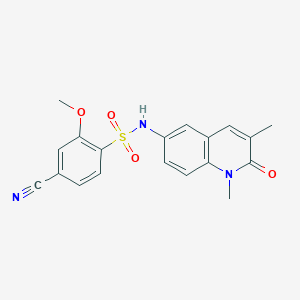
NI-57
Übersicht
Beschreibung
Diphenhydramine is a first-generation antihistamine primarily used to treat allergies, insomnia, and symptoms of the common cold. It was first developed by George Rieveschl and came into commercial use in 1946 . Diphenhydramine is available under various brand names, including Benadryl, and is known for its sedative effects .
Wirkmechanismus
Target of Action
NI-57, also known as 4-cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzenesulfonamide, is a selective and potent inhibitor of the BRPF (Bromodomain and PHD Finger) family of proteins, specifically BRPF1, BRPF2 (also known as BRD1), and BRPF3 . These proteins are scaffolding proteins that assemble HAT complexes of the MOZ/MORF family, playing crucial roles in DNA repair, recombination, replication, and transcription activation .
Mode of Action
This compound interacts with its targets (BRPF1/2/3) by binding to their bromodomains . This binding prevents the interaction of full-length BRPF2 with chromatin, as evidenced by accelerated FRAP recovery at 1 µM in the BRPF2 FRAP assay .
Biochemical Pathways
The inhibition of BRPF proteins by this compound affects the assembly of MOZ/MORF family complexes . This can lead to changes in DNA repair, recombination, replication, and transcription activation processes, although the specific downstream effects would depend on the cellular context.
Result of Action
The primary molecular effect of this compound is the prevention of BRPF proteins binding to chromatin, thereby potentially affecting the function of MOZ/MORF family complexes . The cellular effects would be dependent on the specific roles these complexes play in a given cell type, which could include changes in DNA repair, recombination, replication, and transcription activation.
Biochemische Analyse
Biochemical Properties
NI-57 has a potent binding affinity for BRPF1, BRPF2, and BRPF3 with KD values of 31 nM, 108 nM, and 408 nM respectively . It is selective for BRPFs over other bromodomains . The Alpha screen biochemical assay confirmed this compound as a potent inhibitor of BRPF1 .
Cellular Effects
This compound shows accelerated FRAP recovery at 1 µM in the BRPF2 FRAP assay, preventing binding of full-length BRPF2 to chromatin . This suggests that this compound can influence cell function by modulating the interaction of BRPF2 with chromatin.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the bromodomains of the BRPF proteins, thereby inhibiting their function . This binding prevents the interaction of BRPF proteins with chromatin, thereby influencing gene expression and cellular metabolism .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Diphenhydramin kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Benzhydrol mit Dimethylaminoethanol in Gegenwart eines Katalysators wie Dibutylzinnoxid . Die Reaktion beinhaltet typischerweise eine intermolekulare Dehydratisierung, um Diphenhydramin zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Diphenhydramin erfolgt häufig durch kontinuierliche Synthese, die Vorteile wie niedrigere Prozesskosten und erhöhte Effizienz bietet . Diese Methode verwendet Massenspektrometrie zur Online-Reaktionsüberwachung und Optimierung der Reaktionsbedingungen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Diphenhydramin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diphenhydramin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Dimethylaminogruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Substitution: Reagenzien wie Dimethylaminoethanol werden in Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Diphenhydramin, abhängig von den spezifischen Reaktionsbedingungen .
Wissenschaftliche Forschungsanwendungen
Diphenhydramin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zur Antihistaminaktivität und Arzneimittelsynthese verwendet.
5. Wirkmechanismus
Diphenhydramin wirkt durch Antagonisierung von H1-Histaminrezeptoren, die sich an glatten Atemmuskeln, vaskulären Endothelzellen und im zentralen Nervensystem befinden . Durch die Blockierung dieser Rezeptoren verhindert Diphenhydramin die Wirkung von Histamin, was zu seiner antihistaminergischen und sedierenden Wirkung führt . Zusätzlich besitzt es anticholinerge Eigenschaften, die zu seiner sedierenden Wirkung beitragen .
Ähnliche Verbindungen:
Doxylamin: Ein weiteres Antihistaminikum der ersten Generation, das zur Behandlung von Schlaflosigkeit und Allergien eingesetzt wird.
Dimenhydrinat: Eine Verbindung, die Diphenhydramin enthält und zur Behandlung von Reisekrankheit eingesetzt wird.
Einzigartigkeit: Diphenhydramin ist aufgrund seines breiten Anwendungsspektrums einzigartig, einschließlich seiner Verwendung als Antihistaminikum, Sedativum und Antiemetikum. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und Wirkungen auf das zentrale Nervensystem auszuüben, unterscheidet es von anderen Antihistaminika .
Vergleich Mit ähnlichen Verbindungen
Doxylamine: Another first-generation antihistamine used for treating insomnia and allergies.
Dimenhydrinate: A compound that contains diphenhydramine and is used to treat motion sickness.
Uniqueness: Diphenhydramine is unique due to its wide range of applications, including its use as an antihistamine, sedative, and antiemetic. Its ability to cross the blood-brain barrier and exert central nervous system effects distinguishes it from other antihistamines .
Eigenschaften
IUPAC Name |
4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-8-14-10-15(5-6-16(14)22(2)19(12)23)21-27(24,25)18-7-4-13(11-20)9-17(18)26-3/h4-10,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQPCYDWCSVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C#N)OC)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: NI-57 exhibits a high binding affinity for the bromodomains of the BRPF family of proteins, specifically BRPF1, BRPF2, and to a lesser extent, BRPF3. [, , ]
ANone: this compound binds to the acetyl-lysine binding pocket of BRPF bromodomains, competing with acetylated lysine residues on histone tails. [, ] This interaction disrupts the association of BRPF proteins with chromatin, impacting downstream gene expression. []
ANone: Inhibition of BRPF bromodomains by this compound has been shown to impair osteoclast differentiation, suggesting a key role for BRPF proteins in regulating gene expression during this process. [] Additionally, some evidence indicates that this compound might selectively inhibit the growth of specific AML (acute myeloid leukemia) cell lines. []
ANone: The molecular formula of this compound is C19H17N3O4S, and its molecular weight is 383.43 g/mol. [, ]
ANone: While the provided research abstracts do not delve into detailed spectroscopic data, the characterization of this compound likely involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. [, ]
ANone: this compound is primarily investigated for its ability to inhibit BRPF bromodomains and is not reported to possess catalytic properties. [, , ]
ANone: The development of this compound as a BRPF bromodomain inhibitor likely involved computational chemistry techniques, such as structure-based drug design and virtual screening, although the provided abstracts do not elaborate on these aspects. []
ANone: Research on this compound and related analogs led to the development of a tunable SAR model for BRPF bromodomains. [] By modifying the N-methylquinolin-2(1H)-one core structure, researchers can fine-tune the potency and selectivity of these inhibitors for specific BRPF family members. []
ANone: While specific stability data for this compound is not presented in the abstracts, researchers typically evaluate the stability of chemical probes under various conditions (temperature, pH, etc.) to ensure their reliability in biological experiments. [] Formulations might be explored to improve solubility, bioavailability, and stability if this compound advances as a potential therapeutic agent.
ANone: The provided research abstracts do not specify SHE regulations for this compound. As a research compound, standard laboratory safety practices and guidelines for handling potentially hazardous materials would apply.
ANone: Studies on this compound revealed excellent oral and intravenous pharmacokinetic profiles in mice, indicating favorable absorption, distribution, metabolism, and excretion properties. []
ANone: The efficacy of this compound has been evaluated in various in vitro and in vivo settings. These include:
- nanoBRET and FRAP assays: Demonstrating target engagement of BRPF1B and BRPF2 with this compound in live cells. []
- Cellular assays: Showing this compound's ability to modulate cellular phenotypes at low micromolar concentrations in both cancer and inflammatory models. []
- Primary cell differentiation assays: Demonstrating that this compound impairs RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into bone-resorbing osteoclasts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


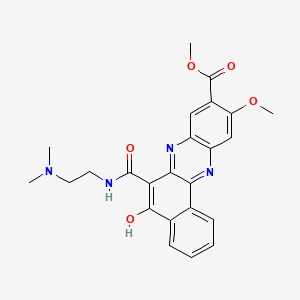


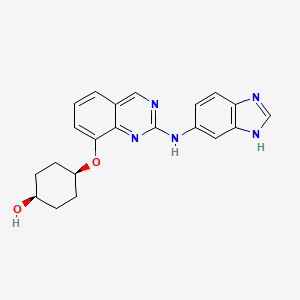


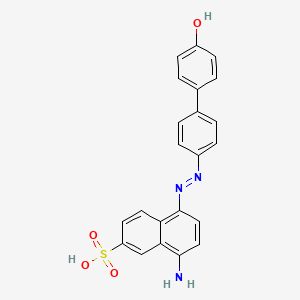
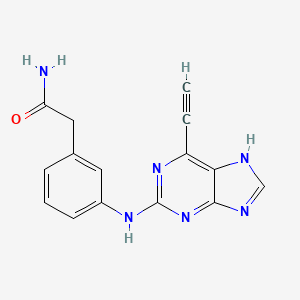

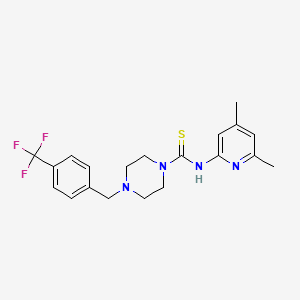
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
